Neuronal Nitric Oxide Synthase (nNOS) Inhibition (IC₅₀ 410 nM): A Quantitatively Characterized Biochemical Activity
3-Nitro-6-propylpyridin-2(1H)-one has a quantitatively defined IC₅₀ of 410 nM against neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates, measured by the oxyhemoglobin-to-methemoglobin conversion assay over 10 minutes by UV-visible spectrophotometry [1]. This places the compound in the mid-nanomolar potency range for nNOS. For context, highly optimized nNOS inhibitors reported in the medicinal chemistry literature achieve Kᵢ values as low as 24 nM with >270-fold selectivity over iNOS and >2800-fold over eNOS [2]; the 410 nM nNOS IC₅₀ of this compound thus represents a distinct potency tier. Critically, isoform selectivity data (iNOS, eNOS) are not available for this compound, and no head-to-head comparison with a named structural analog in the same assay system has been published. The nNOS activity annotation is sourced from a curated BindingDB/ChEMBL entry, and the compound is not the subject of a dedicated SAR study.
| Evidence Dimension | Inhibitory potency against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC₅₀ = 410 nM |
| Comparator Or Baseline | Literature benchmark: optimized nNOS inhibitor (compound 8R) Kᵢ = 24 nM (cross-study comparable only; different assay format — recombinant enzyme vs. brain homogenate) |
| Quantified Difference | Target compound is approximately 17-fold less potent than the literature benchmark (24 nM vs. 410 nM); direct comparability is limited by differing assay formats (recombinant enzyme Kᵢ vs. tissue homogenate IC₅₀) and the absence of selectivity profiling. |
| Conditions | Inhibition of nNOS in Sprague-Dawley rat brain homogenates; conversion of oxyhemoglobin to methemoglobin measured for 10 mins by UV-visible spectrophotometry [1]. Literature comparator: recombinant rat nNOS expressed in Escherichia coli, UV-vis spectrometric analysis [2]. |
Why This Matters
This is the only publicly available, numerically defined biochemical activity datum for 3-nitro-6-propylpyridin-2(1H)-one, establishing a baseline potency value that can inform target engagement expectations in nNOS-focused research programs and enable preliminary comparison with in-house or literature nNOS inhibitors.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278). Affinity Data: IC₅₀ 410 nM; Assay: Inhibition of nNOS in Sprague-Dawley rat brain homogenates. View Source
- [2] J Med Chem (2011) 54: 2039–2048. Compound 8R: nNOS Kᵢ = 24 nM, with 273-fold selectivity over iNOS and 2822-fold selectivity over eNOS. Assay: recombinant rat nNOS expressed in E. coli. View Source
